molecular formula C18H18O4 B1608608 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde CAS No. 77354-98-4

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde

Cat. No.: B1608608
CAS No.: 77354-98-4
M. Wt: 298.3 g/mol
InChI Key: WNEFNKQASOEBOX-UHFFFAOYSA-N
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Description

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two formyl groups attached to a phenoxy and butoxy benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde typically involves the reaction of 2-(4-(2-formylphenoxy)butoxy)benzaldehyde with ethanol amine. This reaction is carried out under controlled conditions and is characterized by the formation of a Schiff base ligand . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a basis for scaling up the production process. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The phenoxy and butoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, leading to the formation of Schiff bases and other derivatives. These interactions can modulate biological pathways and exhibit various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Formylphenoxy)benzaldehyde
  • 2-Formylphenoxybutane
  • 2-Formylphenoxybenzene

Uniqueness

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde is unique due to the presence of both formyl and butoxy groups attached to a phenoxy benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-[4-(2-formylphenoxy)butoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-13-15-7-1-3-9-17(15)21-11-5-6-12-22-18-10-4-2-8-16(18)14-20/h1-4,7-10,13-14H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEFNKQASOEBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389042
Record name 2,2'-[Butane-1,4-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77354-98-4
Record name 2,2'-[Butane-1,4-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(TETRAMETHYLENEDIOXY)DIBENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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